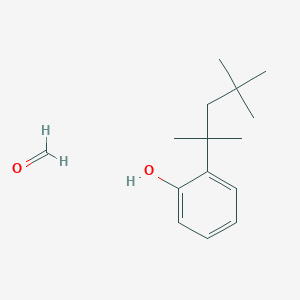

Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol

Description

Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound formed by the polymerization of formaldehyde with (1,1,3,3-tetramethylbutyl)phenol. This compound is known for its use in various industrial applications due to its unique chemical properties. It is a yellow to light brown granular material, softening at temperatures between 85 to 100°C, and is soluble in organic solvents like benzene and toluene but insoluble in water .

Properties

CAS No. |

9086-40-2 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15;1-2/h6-9,15H,10H2,1-5H3;1H2 |

InChI Key |

RIIPKNZLLQVCRR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O.C=O |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O.C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of formaldehyde, polymer with (1,1,3,3-tetramethylbutyl)phenol involves the polymerization of formaldehyde with (1,1,3,3-tetramethylbutyl)phenol under controlled conditions. The reaction typically occurs in the presence of an acid or base catalyst, which facilitates the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired polymer structure and properties are achieved .

Industrial production methods often involve the use of continuous reactors where the reactants are fed into the reactor at a constant rate, and the product is continuously removed. This method allows for better control over the reaction conditions and the quality of the final product .

Chemical Reactions Analysis

Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of the polymer can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.

Scientific Research Applications

Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it is used in the study of cell membranes and protein interactions due to its ability to form stable complexes with proteins .

In medicine, this compound is used in the development of drug delivery systems, particularly in the formulation of non-ionic surfactant-based liposomes (niosomes). These niosomes are used to encapsulate drugs, improving their stability and bioavailability . In industry, it is used as a tackifier in adhesives, enhancing the adhesive properties of natural and synthetic rubbers .

Mechanism of Action

The mechanism of action of formaldehyde, polymer with (1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with proteins, altering their structure and function. This interaction can affect various cellular processes, including signal transduction and membrane transport .

The polymer’s ability to form stable complexes with proteins is due to its unique chemical structure, which allows it to interact with different amino acid residues in the protein. This interaction can lead to changes in the protein’s conformation, affecting its activity and function .

Comparison with Similar Compounds

Conclusion

Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an important compound for various scientific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.